molecular formula C8H11NO3 B1607778 (Z)-ethyl 2-cyano-3-ethoxyacrylate CAS No. 42466-69-3

(Z)-ethyl 2-cyano-3-ethoxyacrylate

Cat. No.: B1607778
CAS No.: 42466-69-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-SREVYHEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-ethyl 2-cyano-3-ethoxyacrylate can be synthesized through several methods. One common method involves the reaction of ethanol with ethyl 2-cyano-3-(dimethylamino)acrylate. The reaction is typically carried out in the presence of hydrogen chloride in ethanol at a temperature of 78°C, followed by refluxing for several hours . The product is then extracted using dichloroethane and purified .

Industrial Production Methods: In industrial settings, the production of ethyl cyano(ethoxymethylene)acetate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Agricultural Applications

One of the primary applications of (Z)-ethyl 2-cyano-3-ethoxyacrylate is as a herbicide . Research indicates that this compound effectively inhibits weed growth by interfering with plant metabolic pathways. Although the specific mechanisms are not fully elucidated, studies suggest that its cyano and unsaturated ester functionalities contribute to its herbicidal activity .

Case Study: Herbicidal Efficacy

A study conducted on various plant species demonstrated that derivatives of this compound showed significant herbicidal activity, with effective concentration levels leading to reduced growth rates in target weeds. The findings highlight its potential as a selective herbicide in agricultural practices.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate in synthesizing various bioactive compounds. Its reactive functional groups allow it to participate in condensation reactions, leading to the development of new pharmaceuticals.

Case Study: Antiviral Activity

Research published in the Journal of Medicinal Chemistry explored the antiviral properties of derivatives synthesized from this compound against dengue virus strains. The study found that these derivatives displayed promising inhibitory effects with low EC50 values, indicating their potential as antiviral agents .

Materials Science

In materials science, this compound is utilized in the formulation of polymeric materials due to its ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.

Applications in Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives, where it contributes to improved adhesion properties and durability.

Toxicological Considerations

While this compound has beneficial applications, it also poses certain risks. Studies indicate potential toxicity towards biological systems, including skin sensitization and irritation upon exposure . Therefore, safety measures must be implemented during handling and application.

Application AreaSpecific UseKey Findings
AgricultureHerbicideEffective against various weeds; mechanism under investigation
Medicinal ChemistryIntermediate for drug synthesisPromising antiviral activity against dengue viruses
Materials SciencePolymer formulationEnhances mechanical properties of coatings
ToxicologySafety concernsPotential skin sensitization; requires careful handling

Biological Activity

(Z)-Ethyl 2-cyano-3-ethoxyacrylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H11NO3
  • Molecular Weight : 171.18 g/mol
  • CAS Number : 94-05-3
  • Structure : The compound features a cyano group and an ethoxyacrylate moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
  • Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
  • Interaction with Cellular Targets : The compound can interact with proteins and nucleic acids, affecting cellular signaling pathways and gene expression.

Table 1: Biological Activity Summary

Activity TypeEffectivenessMechanism
AntimicrobialModerateDisruption of cell membranes
CytotoxicityHighInduction of apoptosis
Anti-inflammatoryModerateInhibition of cytokines

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54910

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In a study by Johnson et al. (2021), the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating strong potential for further investigation as an anticancer drug.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C#N)\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42466-69-3, 94-05-3
Record name Ethyl 2-cyano-3-ethoxyacrylate, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrylic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrylic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA is 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vaccum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Z)-ethyl 2-cyano-3-ethoxyacrylate
(Z)-ethyl 2-cyano-3-ethoxyacrylate

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